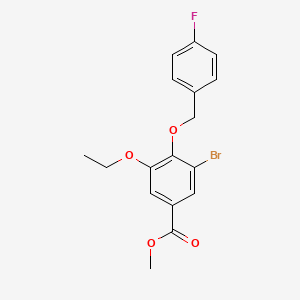

Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17456226

Molecular Formula: C17H16BrFO4

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16BrFO4 |

|---|---|

| Molecular Weight | 383.2 g/mol |

| IUPAC Name | methyl 3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate |

| Standard InChI | InChI=1S/C17H16BrFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-4-6-13(19)7-5-11/h4-9H,3,10H2,1-2H3 |

| Standard InChI Key | LQDJDOMQKZOAPT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OC)Br)OCC2=CC=C(C=C2)F |

Introduction

Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is a synthetic organic compound characterized by its complex molecular structure. It is identified by the CAS number 1706438-33-6 and has a molecular formula that results in a molecular weight of approximately 383.2 g/mol. This compound features several functional groups, including a bromine atom, an ethoxy group, and a fluorobenzyl ether, which contribute to its chemical reactivity and potential biological properties.

Synthesis and Reactivity

The synthesis of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves several steps that leverage established organic synthesis techniques such as nucleophilic substitution and electrophilic aromatic substitution. These reactions are typically conducted under controlled conditions to optimize yields and minimize byproducts. Solvents such as dichloromethane or dimethylformamide may be used to facilitate reactions.

The reactivity of this compound is influenced by its functional groups. For instance, the presence of electron-withdrawing groups like bromine enhances electrophilicity at ortho/para positions during electrophilic aromatic substitution.

Potential Applications

Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has potential applications in various scientific fields, including medicinal chemistry and material science. Its unique combination of functional groups makes it a valuable candidate for further research and application development.

| Field of Application | Potential Use |

|---|---|

| Medicinal Chemistry | Development of pharmaceuticals with specific biological activities |

| Material Science | Development of materials with unique properties |

Research Findings and Future Directions

While specific biological activity data for Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the fluorobenzyl group may enhance lipophilicity, which could facilitate interactions with biological targets such as enzymes and receptors.

Further research is necessary to elucidate the specific biological effects of this compound. Studies focusing on the interactions of Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate with biological molecules are essential for understanding its potential therapeutic uses.

Comparison with Analogous Compounds

Several compounds share structural similarities with Methyl 3-bromo-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate, highlighting its uniqueness:

These comparisons highlight how variations in substituents affect chemical behavior, biological activity, and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume